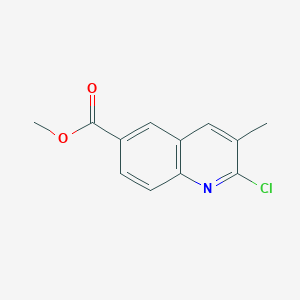
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis.
Métodos De Preparación
The synthesis of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride typically involves the reaction of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonic acid+SOCl2→2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride+SO2+HCl
Análisis De Reacciones Químicas
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfinyl chloride under specific conditions.
Common reagents used in these reactions include amines, alcohols, thiols, and reducing agents like lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Bioconjugation: It is used in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups, which can enhance their stability and solubility.
Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride involves the formation of a sulfonyl chloride group, which is highly reactive towards nucleophiles. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of their structure and function. This reactivity is exploited in various chemical and biological applications.
Comparación Con Compuestos Similares
2-((2-Methoxyethoxy)methyl)pentane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
2-((2-Ethoxyethoxy)methyl)pentane-1-sulfonyl chloride: Similar in structure but with an ethoxy group instead of a methoxy group.
2-((2-Methoxyethoxy)ethane-1-sulfonyl chloride: Similar in structure but with an ethane backbone instead of a pentane backbone.
The uniqueness of this compound lies in its specific reactivity and the ability to introduce sulfonyl groups into various molecules, making it a valuable intermediate in organic synthesis and bioconjugation.
Propiedades
Fórmula molecular |
C9H19ClO4S |
|---|---|
Peso molecular |
258.76 g/mol |
Nombre IUPAC |
2-(2-methoxyethoxymethyl)pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-4-9(8-15(10,11)12)7-14-6-5-13-2/h9H,3-8H2,1-2H3 |
Clave InChI |
CFRGTIGJYPNMOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(COCCOC)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![rac-(1R,2S,3R,4S)-N-ethyl-3-phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B15299698.png)



![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)





